REACTION_CXSMILES
|
[S:1]=[C:2]([NH:8][CH2:9][C:10]([O:12]CC)=[O:11])[CH2:3][CH2:4][CH2:5][CH2:6][CH3:7].S=[C:16](NCC(O)=O)CCCCC.Cl.COC(=O)CNC.Cl.C(OC(=O)CN)C>>[CH3:16][N:8]([CH2:9][C:10]([OH:12])=[O:11])[C:2](=[S:1])[CH2:3][CH2:4][CH2:5][CH2:6][CH3:7] |f:2.3,4.5|
|
Name
|
( 1 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( 2 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S=C(CCCCC)NCC(=O)OCC
|
Name
|
( 3 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S=C(CCCCC)NCC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.COC(CNC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.C(C)OC(CN)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C(CCCCC)=S)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |